N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety. This compound is structurally analogous to several anticancer and enzyme-inhibiting agents, with modifications in substituents influencing its pharmacological profile .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOOFHPGOPDXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base . The resulting thiazole intermediate is then coupled with a fluorophenyl group and subsequently reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, thereby interfering with signal transduction processes that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-(3-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6a) : Incorporates a chloro-fluorophenyl group at position 3 of the thiazole, enhancing steric bulk and electronic effects. This modification may improve binding to hydrophobic enzyme pockets compared to the target compound .
Modifications to the Ethyl Linker
- 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide : Replaces the ethyl linker with a methoxyethyl group, altering solubility and hydrogen-bonding capacity. This derivative showed enhanced activity in cellular assays due to improved membrane permeability .
Benzamide-Modified Analogues
- N-[2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide : Substitutes the thiazole with a chromene ring, shifting activity toward antioxidant pathways. The chromene moiety introduces π-π stacking interactions absent in the target compound .
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) : Replaces methoxy groups with hydroxyls, significantly boosting antioxidant activity (IC₅₀ = 2.5 μM for superoxide radical scavenging) but reducing lipophilicity .
Hybrid Structures Incorporating Additional Rings
- (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxochromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b): Integrates a coumarin-acrylamide hybrid structure, demonstrating dual cytotoxic and antioxidant mechanisms.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic compound classified under thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Molecular Formula
- Chemical Formula : C21H22FN3O3S
- Molecular Weight : 415.5 g/mol
Structural Features
The compound features:
- A thiazole ring
- A fluorophenyl group
- A methoxyphenoxy moiety
These structural components are crucial for its biological interactions and activities.
Biological Activity Overview
Thiazole derivatives are known for their diverse pharmacological properties. This compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | Staphylococcus aureus | 8 µg/mL |
| 3j | Enterococcus faecium | 2 µg/mL |
| 7 | Methicillin-resistant S. aureus | < 1 µg/mL |
These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown promising results.
Case Study: Anticancer Efficacy
A study demonstrated that compounds bearing a naphthoquinone-fused thiazole structure exhibited high cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Properties
The compound's anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of leukotriene A4 hydrolase, which plays a role in the biosynthesis of pro-inflammatory mediators .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease processes.
- Receptor Interaction : It could interact with receptors on cancer cells, leading to therapeutic effects such as apoptosis.
This multifaceted action contributes to its potential as a therapeutic agent in treating infections and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
